molecular formula C21H22N6O B11154301 N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11154301
M. Wt: 374.4 g/mol
InChI Key: XIIRQEBGVCMEBG-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodiazole, pyridine, and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and pyridine intermediates, followed by their coupling with a pyrazole derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole and pyrazole moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-5-(PYRIDIN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of benzodiazole, pyridine, and pyrazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N6O/c28-21(19-14-18(26-27-19)15-8-5-7-12-22-15)23-13-6-1-2-11-20-24-16-9-3-4-10-17(16)25-20/h3-5,7-10,12,14H,1-2,6,11,13H2,(H,23,28)(H,24,25)(H,26,27)

InChI Key

XIIRQEBGVCMEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC(=NN3)C4=CC=CC=N4

Origin of Product

United States

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